molecular formula C17H16N2O2S3 B2861038 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034548-25-7

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2861038
CAS No.: 2034548-25-7
M. Wt: 376.51
InChI Key: KTTKJHRANHIEES-UHFFFAOYSA-N
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Description

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of thiophene derivatives, including N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings in the compound can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific structure, which combines multiple thiophene rings with an oxalamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S3/c20-16(17(21)19-10-14-2-1-8-23-14)18-7-5-13-3-4-15(24-13)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTKJHRANHIEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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